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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and

preclinical evaluation of SU14813, a potent multi-targeted receptor tyrosine kinase (RTK)

inhibitor. As a close structural and functional analog of sunitinib (Sutent®), SU14813 has

demonstrated significant antiangiogenic and antitumor activity, warranting its investigation as a

potential therapeutic agent. This document details the mechanism of action, key experimental

findings, and methodologies used in the characterization of SU14813.

Introduction
SU14813 is a small molecule inhibitor that targets multiple RTKs involved in tumor growth,

angiogenesis, and metastasis.[1] Identified from the same chemical library as sunitinib,

SU14813 exhibits a broad-spectrum inhibitory profile against vascular endothelial growth factor

receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor

receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted approach offers

the potential for greater efficacy and the ability to overcome resistance mechanisms compared

to single-target agents.[3]

Chemical Structure and Properties:

Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-

hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate[3]
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Molecular Formula: C₂₃H₂₇FN₄O₄ (free base)[3]

CAS Number: 627908-92-3

Mechanism of Action and Target Profile
SU14813 exerts its therapeutic effects by inhibiting the kinase activity of several key RTKs. By

binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways

crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition
The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[3]

Inhibition of these pathways disrupts critical processes in tumor progression.
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Caption: SU14813 inhibits key receptor tyrosine kinases, blocking downstream signaling

pathways.

Quantitative Kinase Inhibition
Biochemical assays have quantified the inhibitory activity of SU14813 against its primary

targets and other kinases, demonstrating a high degree of selectivity.

Kinase Target IC₅₀ (nM)

VEGFR-1 (Flt-1) 2[4][5]

VEGFR-2 (KDR) 50[4][5]

PDGFR-β 4[4][5]

KIT 15[4][5]

FLT3 2-50 (range)[3]

CSF-1R/FMS 2-50 (range)[3]

Table 1: Biochemical IC₅₀ Values of SU14813 Against Target RTKs.

Preclinical Efficacy
The antitumor and antiangiogenic properties of SU14813 have been evaluated in a range of in

vitro and in vivo models.

In Vitro Cellular Activity
SU14813 has demonstrated potent inhibition of cellular processes critical for tumor growth and

survival.
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Cell Line/Assay Target Cellular IC₅₀ (nM)

NIH 3T3 (transfected) VEGFR-2 5.2[3][4]

NIH 3T3 (transfected) PDGFR-β 9.9[3][4]

Mo7e KIT 11.2[3][4]

MV4;11 (FLT3-ITD) FLT3 <50[3]

U-118MG - 50-100[4]

Table 2: Cellular Inhibitory Activity of SU14813.

Furthermore, SU14813 inhibited the proliferation of NIH-3T3 cells overexpressing PDGFR-β,

OCI-AML5 human AML cells expressing wild-type FLT3, and MV4;11 human AML cells with

constitutively active mutant FLT3-ITD.[3] In contrast, it did not potently inhibit EGF-dependent

DNA synthesis in NIH 3T3 cells overexpressing the non-target RTK, EGFR.[3]

In Vivo Antitumor Activity
SU14813 has shown broad and potent antitumor activity in various preclinical xenograft

models, leading to tumor regression, growth arrest, or substantially reduced growth.[1][3] The

plasma concentration required for in vivo target inhibition was estimated to be between 100 to

200 ng/mL.[1][3]

In a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel, SU14813

administered as a single agent at doses of 10, 40, 80, and 120 mg/kg twice daily inhibited

tumor growth by 25%, 48%, 55%, and 63%, respectively, compared to the control group.[3]

Combination therapy of SU14813 with docetaxel in the docetaxel-resistant murine LLC model

resulted in significantly enhanced inhibition of primary tumor growth and improved survival of

tumor-bearing mice compared to either agent alone.[1][3]

Experimental Protocols
This section provides an overview of the key methodologies used in the preclinical evaluation

of SU14813.
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Caption: Workflow for determining biochemical IC₅₀ values.

The IC₅₀ values for SU14813 against its RTK targets were determined using glutathione S-

transferase (GST) fusion proteins containing the complete cytoplasmic domains of the

respective RTKs.[3] The assays measured the ability of SU14813 to inhibit the phosphorylation

of a substrate in the presence of ATP.
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Caption: Protocol for cellular receptor phosphorylation assays.

These assays were conducted to determine the ability of SU14813 to inhibit ligand-dependent

and autonomous RTK phosphorylation in a cellular context.[3] Various cell lines, including

transfected NIH 3T3 cells and tumor cell lines, were used.[3][4]
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Caption: General workflow for in vivo xenograft studies.

The in vivo efficacy of SU14813 was evaluated in subcutaneous tumor xenograft models.[3]

Tumor cells were implanted in mice, and upon tumor establishment, treatment with SU14813

was initiated. Tumor growth and animal survival were monitored to assess the antitumor

effects.

Pharmacokinetics
Pharmacokinetic studies of SU14813 were conducted in mice. The compound exhibited

moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg),

indicating good tissue distribution.[3] The plasma half-life in mice was relatively short at 1.8

hours, suggesting the need for a twice-daily (BID) dosing regimen in antitumor efficacy studies.

[3]

Conclusion
SU14813 is a potent, multi-targeted RTK inhibitor with a pharmacological profile similar to

sunitinib. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation

has been demonstrated in a comprehensive set of preclinical studies. The broad antitumor

activity observed in vivo, both as a monotherapy and in combination with other agents,

supported its advancement into Phase I clinical evaluation for the treatment of advanced

malignancies.[1] The data presented in this guide underscore the therapeutic potential of

SU14813 and provide a solid foundation for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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